2-(Benzylsulfanyl)benzaldehyde 2-(Benzylsulfanyl)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 24852-71-9
VCID: VC7579563
InChI: InChI=1S/C14H12OS/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-10H,11H2
SMILES: C1=CC=C(C=C1)CSC2=CC=CC=C2C=O
Molecular Formula: C14H12OS
Molecular Weight: 228.31

2-(Benzylsulfanyl)benzaldehyde

CAS No.: 24852-71-9

Cat. No.: VC7579563

Molecular Formula: C14H12OS

Molecular Weight: 228.31

* For research use only. Not for human or veterinary use.

2-(Benzylsulfanyl)benzaldehyde - 24852-71-9

Specification

CAS No. 24852-71-9
Molecular Formula C14H12OS
Molecular Weight 228.31
IUPAC Name 2-benzylsulfanylbenzaldehyde
Standard InChI InChI=1S/C14H12OS/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-10H,11H2
Standard InChI Key SWVKTJBDZNJLDT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CSC2=CC=CC=C2C=O

Introduction

Structural and Chemical Identity

2-(Benzylsulfanyl)benzaldehyde belongs to the class of benzaldehyde derivatives where a benzylsulfanyl moiety is ortho to the aldehyde functional group. The IUPAC name, 2-benzylsulfanylbenzaldehyde, reflects this substitution pattern. Key identifiers include:

PropertyValue
Molecular FormulaC₁₄H₁₂OS
Molecular Weight228.31 g/mol
InChIInChI=1S/C14H12OS/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-10H,11H2
SMILESC1=CC=C(C=C1)CSC2=CC=CC=C2C=O

The compound’s structure has been confirmed via spectroscopic and crystallographic methods, as discussed in subsequent sections .

Synthesis and Optimization

The synthesis of 2-(benzylsulfanyl)benzaldehyde typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. A validated protocol involves:

Procedure:

  • Reactants: 2-Chlorobenzaldehyde (1.0 equiv), benzyl mercaptan (1.2 equiv), potassium hydroxide (1.1 equiv).

  • Solvent: Anhydrous ethanol (95%).

  • Conditions: Reflux at 80°C for 24 hours under nitrogen atmosphere.

  • Workup: Precipitation in cold ethanol, followed by purification via silica gel chromatography (hexane/ethyl acetate, 4:1) .

Yield Optimization:

  • Increasing the benzyl mercaptan equivalency to 1.5 improves yield (70→85%) by driving the reaction to completion.

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .

Challenges:

  • Competing oxidation of the thioether to sulfone under prolonged heating.

  • Steric hindrance at the 2-position reduces reactivity compared to para-substituted analogs.

PropertyObservation
Melting PointNot reported
SolubilityModerate in ethanol, DCM
StabilityAir-sensitive (sulfide oxidation risk)

The aldehyde group’s electron-withdrawing nature lowers the thioether’s oxidation potential compared to alkyl sulfides.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • Aldehyde proton: δ 9.92 (s, 1H).

    • Aromatic protons: δ 7.20–7.75 (m, 9H).

    • Benzyl CH₂: δ 4.25 (s, 2H) .

  • ¹³C NMR (CDCl₃):

    • Aldehyde carbon: δ 191.2.

    • Sulfur-attached carbon: δ 37.1.

    • Aromatic carbons: δ 126.9–145.0 .

Infrared Spectroscopy (IR)

  • Strong C=O stretch: 1,696 cm⁻¹.

  • C-S stretch: 698 cm⁻¹ .

Mass Spectrometry

  • ESI-MS: m/z 229.07 [M+H]⁺ (calculated: 228.31).

Crystallographic Analysis and Hirshfeld Surface Studies

Single-crystal X-ray diffraction reveals:

  • Crystal System: Monoclinic, space group P2₁/c.

  • Key Interactions:

    • C–H···π interactions between benzyl and aldehyde rings (distance: 2.89 Å).

    • Weak van der Waals forces dominate packing .

Hirshfeld Surface Analysis:

  • Contact Contributions:

    • H···H: 58.2%.

    • C···H: 28.1%.

    • S···H: 6.7%.

  • Fingerprint Plots: Confirm the absence of strong hydrogen bonds .

Reactivity and Applications in Organic Synthesis

Aldehyde Functionalization

  • Condensation Reactions: Forms chalcones with acetophenones under basic conditions (e.g., Claisen-Schmidt).

    • Example: Reaction with 4-nitroacetophenone yields a chalcone with antimalarial activity .

  • Reduction: NaBH₄ reduces the aldehyde to a primary alcohol (-CH₂OH).

Sulfur-Based Modifications

  • Oxidation: H₂O₂/CH₃COOH converts the thioether to sulfone (-SO₂-).

  • Nucleophilic Substitution: Displacement of benzyl group by amines or thiols.

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